molecular formula C11H15N5 B7498906 N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Número de catálogo B7498906
Peso molecular: 217.27 g/mol
Clave InChI: UIKSRKIYBZEYRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has shown promising results in preclinical studies and has been tested in clinical trials.

Mecanismo De Acción

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine selectively inhibits JAK3, which is a key signaling molecule involved in the activation of immune cells. By blocking JAK3, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine reduces the production of cytokines and other pro-inflammatory molecules, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and psoriasis. In clinical trials, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been found to be effective in reducing disease activity in patients with rheumatoid arthritis and psoriasis. N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has also been shown to have a favorable safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is its selectivity for JAK3, which reduces the risk of off-target effects. However, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine may also have limitations in terms of its potency and pharmacokinetic properties. Further studies are needed to optimize the dosing and delivery of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

Direcciones Futuras

There are several potential future directions for research on N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine. One area of interest is the use of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in combination with other therapies for autoimmune diseases. N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine may also have potential applications in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis. Further studies are needed to better understand the mechanism of action of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine and to optimize its therapeutic potential.

Métodos De Síntesis

The synthesis of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 3-methyl-1H-pyrazolo[3,4-b]pyridine, which is converted to the corresponding 6-chloro derivative. The 6-chloro derivative is then reacted with N-cyclopentyl-1,2,4-triazole-3-amine to form the desired product, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

Aplicaciones Científicas De Investigación

N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been shown to inhibit JAK3 and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Clinical trials have also been conducted to evaluate the safety and efficacy of N-cyclopentyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine in humans.

Propiedades

IUPAC Name

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKSRKIYBZEYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.